Physicochemical Profiling and Synthetic Utility of 1-(4-Methoxybutyl)piperidin-4-amine Dihydrochloride in Drug Discovery
Physicochemical Profiling and Synthetic Utility of 1-(4-Methoxybutyl)piperidin-4-amine Dihydrochloride in Drug Discovery
As modern drug discovery pivots toward highly selective, target-specific interventions, the selection of bifunctional building blocks becomes a critical determinant of a candidate's developability. 1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride (CAS: 1803586-10-8) has emerged as a privileged scaffold in medicinal chemistry. By combining the rigid, vector-directing properties of a piperidine ring with the tunable lipophilicity of a methoxybutyl tail, this compound serves as a cornerstone in the synthesis of kinase inhibitors, aspartic protease inhibitors, and central nervous system (CNS) active agents.
This technical guide deconstructs the physicochemical properties of this molecule, explains the mechanistic rationale behind its use in pharmacophore design, and provides field-proven, self-validating protocols for its integration into complex synthetic workflows.
Molecular Architecture & Physicochemical Profiling
The utility of 1-(4-Methoxybutyl)piperidin-4-amine lies in its dual-functional architecture. The primary amine at the C4 position of the piperidine ring provides a highly reactive nucleophilic center for amidation, reductive amination, or SNAr displacements. Conversely, the tertiary amine within the ring and the terminal ether oxygen serve as critical hydrogen-bond acceptors that dictate the molecule's pharmacokinetic (PK) behavior.
To ensure bench stability and prevent the rapid oxidation and hygroscopicity typically associated with free primary aliphatic amines, the compound is almost exclusively handled as a dihydrochloride salt .
Quantitative Physicochemical Summary
| Property | Value / Description | Implications for Drug Design & Handling |
| Chemical Name | 1-(4-Methoxybutyl)piperidin-4-amine 2HCl | Standardized nomenclature for procurement. |
| CAS Number | 1803586-10-8 (Salt) / 1098627-30-5 (Base) | Essential for regulatory and inventory tracking [1]. |
| Molecular Formula | C₁₀H₂₄Cl₂N₂O | Indicates the 1:2 stoichiometry of base to HCl. |
| Molecular Weight | 259.21 g/mol (Salt) / 186.29 g/mol (Base) | Must be accounted for during stoichiometric calculations. |
| H-Bond Donors | 1 (in free base form, -NH₂) | Provides a vector for target protein interaction. |
| H-Bond Acceptors | 3 (Ether O, Piperidine N, Primary N) | Enhances aqueous solubility and target binding. |
| Physical State | Off-white to white crystalline powder | Highly stable under ambient conditions; non-hygroscopic. |
| Solubility Profile | Highly soluble in H₂O, MeOH, DMSO | Ideal for biological assays; requires neutralization for organic synthesis. |
Mechanistic Role in Pharmacophore Design
The selection of the 1-(4-methoxybutyl)piperidin-4-amine moiety is rarely accidental; it is driven by strict structure-activity relationship (SAR) requirements and Ligand Lipophilicity Efficiency (LLE) optimization.
The Causality of the 4-Methoxybutyl Tail
In structure-based drug design (SBDD), lipophilic tails are often required to occupy deep hydrophobic pockets, such as the S1' site in renin [2] or the hydrophobic clefts in Sigma-1 receptors (σ1R) [3]. However, utilizing a purely aliphatic chain (e.g., a pentyl group) drastically increases the calculated partition coefficient (clogP). High lipophilicity correlates with poor aqueous solubility, high plasma protein binding, and increased risk of hERG channel blockade (cardiotoxicity).
By introducing a terminal ether oxygen (-O-CH₃), medicinal chemists strategically lower the clogP while maintaining the spatial bulk necessary for Van der Waals interactions. The oxygen atom also acts as a weak hydrogen-bond acceptor, improving the molecule's overall LLE and metabolic stability [2].
The Piperidine-4-amine Vector
The piperidine ring is a "privileged scaffold" that acts as a rigid spacer. In the development of selective cyclin-dependent kinase (CDK) inhibitors, the piperidine ring projects substituents into solvent-exposed regions while the basic nitrogen often engages in critical salt-bridge interactions with acidic residues (e.g., Asp or Glu) in the target protein's binding site [4].
Fig 1: Pharmacophore mapping of the 1-(4-methoxybutyl)piperidin-4-amine scaffold in target binding.
Self-Validating Experimental Workflows
Because this building block is supplied as a dihydrochloride salt, the primary amine (pKa ~ 10.4) and the tertiary piperidine amine (pKa ~ 9.5) are fully protonated. Failure to adequately liberate the free base in situ is the leading cause of failed coupling reactions.
The following protocol details an EDC/HOBt-mediated amide coupling. We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) because its urea byproduct is water-soluble, simplifying purification. HOBt (Hydroxybenzotriazole) is added to form a highly reactive ester intermediate and suppress racemization of chiral carboxylic acids, while DMAP acts as an acyl transfer agent [5].
Protocol: EDC/HOBt-Mediated Amidation
Reagents Required:
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Carboxylic Acid derivative (1.0 eq)
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1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride (1.1 eq)
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EDC·HCl (1.5 eq)
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HOBt (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Acid Activation: In an oven-dried flask purged with N₂, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq) in anhydrous DMF (0.2 M concentration). Stir at room temperature for 30 minutes.
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Causality: Pre-activation allows the formation of the active HOBt-ester before the amine is introduced, preventing side reactions between the amine and the coupling reagents.
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In Situ Free-Basing: In a separate vial, suspend 1-(4-methoxybutyl)piperidin-4-amine dihydrochloride (1.1 eq) in DMF. Add DIPEA (3.5 eq) dropwise.
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Causality: 2.0 equivalents of DIPEA are strictly consumed to neutralize the two HCl molecules. The remaining 1.5 equivalents ensure the reaction environment remains basic, maintaining the nucleophilicity of the primary amine.
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Coupling: Transfer the free-based amine solution dropwise into the activated acid mixture. Stir at room temperature for 12–24 hours.
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Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.
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Success Metric: Complete disappearance of the activated acid mass and the free amine mass (m/z [M+H]⁺ = 187.1), replaced by the product mass. If unreacted amine remains, the reaction is stalled (likely due to insufficient base).
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Aqueous Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities and HOBt), water (to remove DMF and EDC-urea), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Fig 2: Self-validating experimental workflow for EDC/HOBt-mediated amide coupling.
Analytical Characterization Strategy
To verify the integrity of the purchased building block or to track its incorporation into a final drug candidate, researchers must rely on specific analytical signatures.
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Mass Spectrometry (ESI-LC/MS): When ionizing in positive mode (ESI+), the dihydrochloride salt dissociates. You will observe the free base protonated molecular ion [M+H]⁺ at m/z 187.1 .
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Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, DMSO-d₆):
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The most distinct diagnostic peak is the methoxy group (-OCH₃), which appears as a sharp, intense singlet at ~3.20 - 3.30 ppm (integrating for 3H).
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The terminal methylene protons adjacent to the ether oxygen (-CH₂-O-) typically present as a triplet at ~3.35 - 3.45 ppm (integrating for 2H).
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Due to the dihydrochloride salt, the primary amine protons (-NH₃⁺) will appear as a broad exchangeable signal far downfield (often >8.0 ppm in dry DMSO), rather than the typical 1.5 ppm seen in free aliphatic amines.
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Conclusion
1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride represents a highly optimized building block that elegantly balances nucleophilic reactivity with favorable physicochemical properties. By leveraging the lipophilic yet polar nature of the methoxybutyl tail and the structural rigidity of the piperidine core, drug development professionals can design candidates with superior Ligand Lipophilicity Efficiency (LLE) and target selectivity. Strict adherence to stoichiometric free-basing protocols ensures high-yielding integrations of this scaffold into advanced therapeutic agents.
References
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ChemSrc. "1-(4-Methoxybutyl)piperidin-4-amine | CAS#:1098627-30-5". Chemical Substance Information. Available at: [Link]
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Ebihara, T., et al. "Discovery of TAK-272: A Novel, Potent, and Orally Active Renin Inhibitor". Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
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Wang, Y., et al. "Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development". Acta Pharmaceutica Sinica B, PMC. Available at: [Link]
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Mistry, S., et al. "Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome". Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
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Valeur, E., & Bradley, M. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". Chemical Society Reviews, PMC. Available at: [Link]
